5-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde
Overview
Description
5-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, as well as an aldehyde group on the thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation reaction of 3-fluoro-5-hydroxybenzaldehyde with thiophene-2-carboxaldehyde under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: 5-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid.
Reduction: 5-(3-Fluoro-5-hydroxyphenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to modulation of cellular processes. For example, its antimicrobial activity may result from inhibition of bacterial enzymes, while its anticancer activity could be due to interference with cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde
- 5-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde
- 5-(3-Methyl-5-hydroxyphenyl)thiophene-2-carbaldehyde
Uniqueness
5-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other halogenated derivatives.
Properties
IUPAC Name |
5-(3-fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2S/c12-8-3-7(4-9(14)5-8)11-2-1-10(6-13)15-11/h1-6,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSWKIJGCNFIOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC(=CC(=C2)F)O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684204 | |
Record name | 5-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-69-0 | |
Record name | 2-Thiophenecarboxaldehyde, 5-(3-fluoro-5-hydroxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261995-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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